n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide: is an organic compound characterized by the presence of a nitrophenyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide typically involves the reaction of 4-nitrobenzoyl chloride with 3-(piperidin-1-yl)propanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like acetonitrile.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed:
Reduction: n-(4-Aminophenyl)-3-(piperidin-1-yl)propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and 3-(piperidin-1-yl)propanamine.
Scientific Research Applications
Chemistry: n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the nitrophenyl group is particularly significant in these studies.
Medicine: Research is ongoing to explore the potential of this compound and its derivatives as therapeutic agents. The ability to modify the nitrophenyl and piperidine groups allows for the design of molecules with specific biological targets.
Industry: In the materials science field, this compound is investigated for its potential use in the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide and its derivatives depends on the specific biological target. Generally, the nitrophenyl group can interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. The piperidine ring can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
n-(4-Nitrophenyl)-3-(piperidin-1-yl)butanamide: Similar structure but with an additional carbon in the alkyl chain.
n-(4-Nitrophenyl)-3-(morpholin-1-yl)propanamide: Contains a morpholine ring instead of a piperidine ring.
n-(4-Nitrophenyl)-3-(pyrrolidin-1-yl)propanamide: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness: n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide is unique due to the combination of the nitrophenyl group and the piperidine ring. This combination imparts specific chemical and biological properties that are not observed in its analogs. The piperidine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.
Properties
IUPAC Name |
N-(4-nitrophenyl)-3-piperidin-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-14(8-11-16-9-2-1-3-10-16)15-12-4-6-13(7-5-12)17(19)20/h4-7H,1-3,8-11H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJXXHDELUPKBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20524571 |
Source
|
Record name | N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20524571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90279-43-9 |
Source
|
Record name | N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20524571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.